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Compound of Interest

Compound Name: 4H-chromene-3-carbaldehyde

CAS No.: 120450-87-5

Cat. No.: B040168

Get Quote

Executive Summary: The Privileged Electrophile
In the landscape of medicinal chemistry, 3-formyl-4H-chromene (chromone-3-carboxaldehyde)

stands as a "privileged scaffold"—a molecular framework capable of providing ligands for

diverse biological targets. Its pharmacological versatility stems from its unique electronic

distribution: a benzopyran-4-one core fused with a reactive formyl group at the C-3 position.

This guide analyzes the 3-formylchromone scaffold not merely as a precursor, but as a

bioactive pharmacophore.[1] We explore its dual reactivity—acting as both a Michael acceptor

(via the pyrone double bond) and a carbonyl electrophile—and how this duality drives its

potency in oncology (tubulin inhibition), metabolic regulation (α-glucosidase inhibition), and

antimicrobial therapeutics.

Chemical Biology & SAR: The Pharmacophore
Anatomy
The 3-formylchromone scaffold is defined by three critical structural domains that dictate its

Structure-Activity Relationship (SAR).
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The Electrophilic Warhead (C-3 Formyl)
The C-3 aldehyde is the primary site for chemical diversification. It readily undergoes

condensation with primary amines (hydrazines, semicarbazides) to form Schiff bases.

Mechanism: The resulting azomethine (-C=N-) linkage improves lipophilicity and facilitates

DNA intercalation or minor groove binding.

Therapeutic Implication: Schiff base derivatives are the dominant class for antimicrobial and

antifungal activity.

The Michael Acceptor System (C-2/C-3)
The

-unsaturated ketone system within the pyrone ring is susceptible to nucleophilic attack.

Covalent Modification: Thiol groups (e.g., cysteine residues in enzymes or glutathione) can

attack C-2, leading to enzyme inactivation or cellular oxidative stress via GSH depletion.

The Benzenoid Ring (Positions 6, 7, 8)
Substitutions here modulate steric fit and electronic properties.

Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) at C-6 or C-7 often enhance

metabolic stability and potency against kinase targets.

Electron-Donating Groups (EDGs): Hydroxyl or methoxy groups mimic natural flavonoids

(e.g., quercetin), improving antioxidant capacity.

Visualization: Structure-Activity Relationship (SAR) Map
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Figure 1: SAR Map illustrating the three primary reactive zones of the scaffold and their

downstream pharmacological effects.

Therapeutic Verticals
Oncology: Targeting the Cytoskeleton
Derivatives of 3-formylchromone have emerged as potent Tubulin Polymerization Inhibitors.

Unlike taxanes which stabilize microtubules, these scaffolds often bind to the colchicine site,

preventing tubulin assembly and arresting the cell cycle in the G2/M phase.

Key Finding: 3-formylchromone-Schiff base hybrids (e.g., coupled with naphthalene or

indole) have demonstrated IC50 values in the low micromolar range (1–5 µM) against MCF-7

(breast) and HCT-116 (colon) cancer lines.

Mechanism: The chromone moiety mimics the biaryl system of colchicine, occupying the

hydrophobic pocket of

-tubulin.

Metabolic Disease: -Glucosidase Inhibition
In the management of Type 2 Diabetes, inhibiting
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-glucosidase retards glucose absorption.[2]

Performance: 3-formylchromone derivatives, particularly those functionalized with

thiosemicarbazones, show superior inhibition compared to the standard drug Acarbose.

Data Point: Specific derivatives have shown IC50 values as low as 7.15 µM (vs. Acarbose >

200 µM in some assays), attributed to hydrogen bonding between the chromone oxygen and

the enzyme's active site residues.

Infectious Disease: The Schiff Base Advantage
The condensation of 3-formylchromone with hydrazides yields compounds with broad-spectrum

antimicrobial activity.

Target: DNA gyrase and cell membrane integrity.

Efficacy: Halogenated derivatives (6-Cl, 6-Br) exhibit Minimum Inhibitory Concentrations

(MIC) comparable to Ciprofloxacin against Gram-positive bacteria like S. aureus.

Data Summary: Quantitative Potency
The following table synthesizes representative data from recent pharmacological screenings of

3-formylchromone derivatives.
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Therapeutic
Area

Target / Assay
Compound
Class

Representative
Potency
(IC50/MIC)

Reference
Standard

Oncology
Tubulin

Polymerization

6-substituted

chromone-Schiff

base

4.51 µM (IC50)
Colchicine (2.1

µM)

Oncology
HCT-116 Cell

Viability

Stilbene-

Chromone hybrid
1.62 µM (IC50)

Doxorubicin (0.5

µM)

Diabetes -Glucosidase

Chromone-

thiosemicarbazo

ne

7.15 µM (IC50)
Acarbose (~800

µM)

Antimicrobial
S. aureus

(Growth)

6-Chloro-3-

formylchromone

imine

32 µg/mL (MIC)
Ciprofloxacin (25

µg/mL)

Enzyme
Carbonic

Anhydrase IX

Sulfonamide-

Chromone
24.1 nM (Ki) Acetazolamide

Experimental Protocol: Synthesis & Validation
Protocol: Vilsmeier-Haack Synthesis of 3-
Formylchromone
Rationale: This reaction is the industry standard for generating the scaffold due to its reliability

and the availability of o-hydroxyacetophenone precursors.

Reagents:

o-Hydroxyacetophenone (10 mmol)

Dimethylformamide (DMF) (Dry, 30 mmol)

Phosphorus Oxychloride (

) (30 mmol)
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Workflow:

Reagent Preparation: Cool dry DMF to 0°C in a round-bottom flask under an inert

atmosphere (

).

Electrophile Generation: Add

dropwise with stirring. Critical: Maintain temperature < 5°C to control the exothermic
formation of the Vilsmeier reagent (chloromethyliminium salt).

Substrate Addition: Dissolve o-hydroxyacetophenone in minimal DMF and add dropwise to

the mixture.

Cyclization: Allow the mixture to warm to room temperature, then stir for 2 hours.

Subsequently, heat to 60°C for 6 hours. This step drives the formylation and the subsequent

ring closure.

Hydrolysis: Pour the reaction mixture into crushed ice/water (200 mL) with vigorous stirring.

The iminium intermediate hydrolyzes to the aldehyde.[3]

Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.

Self-Validation Check:

TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The product spot should be distinct and less

polar than the starting phenol.

1H NMR Signature: Look for the singlet aldehyde proton (-CHO) at

10.1–10.4 ppm and the C-2 proton singlet at

8.5–8.8 ppm.

Visualization: Synthetic Pathway
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Figure 2: Step-by-step synthetic workflow from precursor to functionalized scaffold.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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